molecular formula C19H14ClNO B337154 N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide

N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B337154
M. Wt: 307.8 g/mol
InChI Key: QCGXAZJWTNOXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound that belongs to the class of biphenyl carboxamides This compound is characterized by the presence of a biphenyl core with a carboxamide group attached to one of the phenyl rings and a chlorine atom attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 3-chloroaniline with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Carboxylic acids, quinones

    Reduction: Amines

    Substitution: Substituted biphenyl carboxamides

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials

    Biology: In biological research, the compound is investigated for its potential as a ligand in receptor binding studies. It may also be used in the development of probes for imaging and diagnostic purposes.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is studied for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: In the industrial sector, N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide can be compared with other biphenyl carboxamide derivatives to highlight its uniqueness:

    N-(4-chlorophenyl)biphenyl-4-carboxamide: Similar structure but with the chlorine atom in the para position, which may result in different chemical and biological properties.

    N-(3-bromophenyl)biphenyl-4-carboxamide: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and interactions.

    N-(3-methylphenyl)biphenyl-4-carboxamide: Methyl substitution, leading to variations in hydrophobicity and steric effects.

Properties

Molecular Formula

C19H14ClNO

Molecular Weight

307.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H14ClNO/c20-17-7-4-8-18(13-17)21-19(22)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,21,22)

InChI Key

QCGXAZJWTNOXPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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